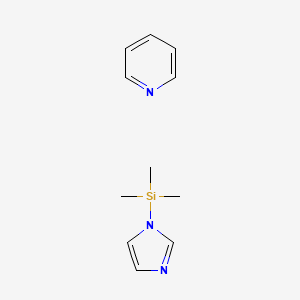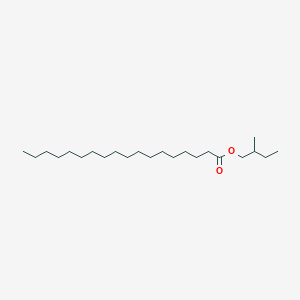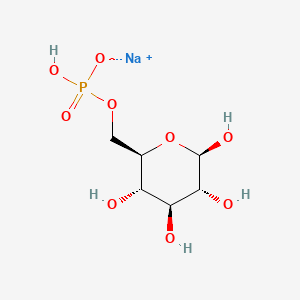
((2R,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucose 6-phosphate sodium salt, also known as D (+)-Glucopyranose 6-phosphate sodium salt, G-6-P Na, or Robison ester, is a significant metabolic substance . It has an empirical formula of C6H12NaO9P and a molecular weight of 282.12 . It is a white powder and is not considered a hazardous substance according to OSHA 29 CFR 1910.1200 .
Molecular Structure Analysis
The molecular structure of beta-D-Glucose 6-phosphate sodium salt is represented by the SMILES string[Na+].O[C@@H]1OC@H([O-])=O)C@@HC@H[C@H]1O . The InChI key is ZALKNDISPIVVKC-WYRLRVFGSA-M . Chemical Reactions Analysis
Beta-D-Glucose 6-phosphate sodium salt is a core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols produced through a pathway involving myo-inositol 1-phosphate synthase and CDP-archaeol .Physical And Chemical Properties Analysis
Beta-D-Glucose 6-phosphate sodium salt has an optical activity of [α]25/D +33°, c = 10 in H2O . Its melting point is 204 °C (dec.) (lit.) . It is stored at a temperature of −20°C .Wirkmechanismus
Beta-D-Glucose 6-phosphate sodium salt is formed in cells when glucose is phosphorylated by hexokinase (or glucokinase) or by the conversion of glucose-1-phosphate by phosphoglucomutase . It is stored as glycogen when blood glucose levels are high . It is also the starting molecule of both glycolysis and the pentose phosphate pathways .
Zukünftige Richtungen
Beta-D-Glucose 6-phosphate sodium salt plays a significant role in glucose metabolism, and its disruption leads to glycogen storage disease type I or von Gierke’s disease . It can be used to study the progression of this process, especially since cancer cells adopt glycolysis as a major source of metabolic energy production .
Eigenschaften
CAS-Nummer |
84332-92-3 |
|---|---|
Molekularformel |
C6H13NaO9P+ |
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
ZALKNDISPIVVKC-WYRLRVFGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)


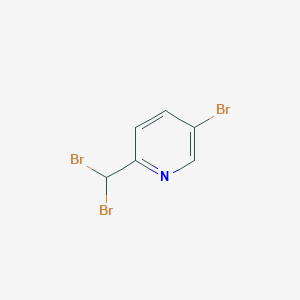


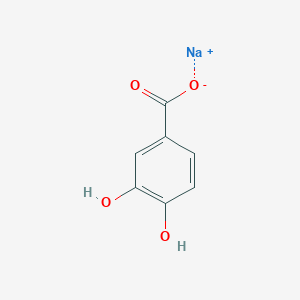

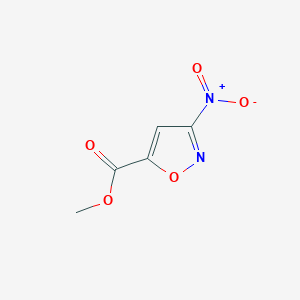
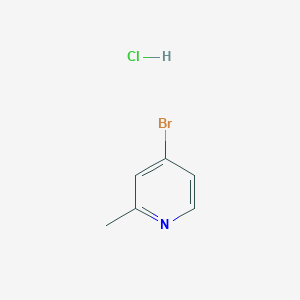

![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)
